molecular formula C13H18N6O6 B12920582 methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

Cat. No.: B12920582
M. Wt: 354.32 g/mol
InChI Key: GDVCYWYDGOXLMV-JJNLEZRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base (2,6-diaminopurine) attached to a ribose sugar moiety, further linked to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps:

    Formation of the Purine Base: The purine base, 2,6-diaminopurine, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.

    Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar moiety through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.

    Formation of the Methyl Ester: The final step involves the esterification of the ribose-purine compound with methyl chloroacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The ester group can be substituted with other nucleophiles to form different analogs.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of nucleoside analogs.

Scientific Research Applications

Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its incorporation into nucleic acids. The compound mimics natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2’-O-methyladenosine: Similar structure but with a different functional group on the ribose moiety.

    2,6-Diaminopurine riboside: Lacks the ester group present in the target compound.

    Methyl 2-(2,6-diaminopurin-9-yl)acetate: Similar purine base but different sugar moiety.

Uniqueness

Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is unique due to its specific combination of a purine base, ribose sugar, and methyl ester group. This unique structure allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H18N6O6

Molecular Weight

354.32 g/mol

IUPAC Name

methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

InChI

InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18)/t5-,8-,9-,12-/m1/s1

InChI Key

GDVCYWYDGOXLMV-JJNLEZRASA-N

Isomeric SMILES

COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Canonical SMILES

COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.